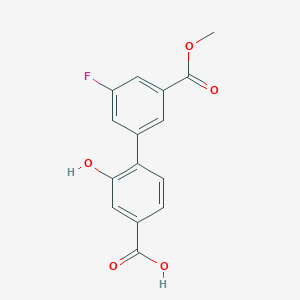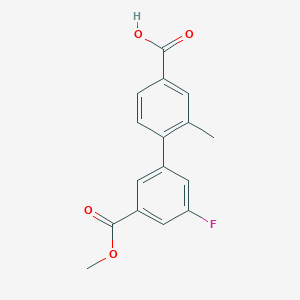
3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% (3-F-5-MCPA-5-OHB) is an organic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid and is used as a building block in the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 3-F-5-MCPA-5-OHB has also been investigated for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-F-5-MCPA-5-OHB has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of compounds for use in drug delivery systems. Additionally, it has been used in the synthesis of compounds for use in the study of enzyme inhibition and enzyme catalysis.
Wirkmechanismus
The mechanism of action of 3-F-5-MCPA-5-OHB is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it may act as an inhibitor of other enzymes, such as monoamine oxidase and tyrosine hydroxylase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-F-5-MCPA-5-OHB are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities. Additionally, it has been shown to have antioxidant and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
3-F-5-MCPA-5-OHB has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and does not require special handling or storage. However, it does have some limitations. It is not soluble in organic solvents, so it must be used in aqueous solutions only. Additionally, it is not very soluble in water, so it must be used in high concentrations to achieve the desired effects.
Zukünftige Richtungen
The future directions of 3-F-5-MCPA-5-OHB research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug delivery systems. Additionally, further research into its mechanism of action and its potential use in the synthesis of pharmaceuticals, pesticides, and other organic compounds is needed. Finally, further research into its advantages and limitations for laboratory experiments is needed to fully understand its potential uses.
Synthesemethoden
3-F-5-MCPA-5-OHB can be synthesized by a variety of methods. The most common method is a reaction between 3-fluoro-5-methoxycarbonylphenylmagnesium bromide and 5-hydroxybenzoic acid. This reaction yields 3-F-5-MCPA-5-OHB as the main product. Other methods include the reaction of 3-fluoro-5-methoxycarbonylphenylmagnesium bromide with 5-bromo-2-hydroxybenzoic acid, as well as the reaction of 3-fluoro-5-methoxycarbonylphenylmagnesium bromide with 5-chloro-2-hydroxybenzoic acid.
Eigenschaften
IUPAC Name |
3-(3-fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-15(20)11-3-8(4-12(16)5-11)9-2-10(14(18)19)7-13(17)6-9/h2-7,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHACWMEOQQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691521 |
Source


|
| Record name | 3'-Fluoro-5-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid | |
CAS RN |
1261987-08-9 |
Source


|
| Record name | 3'-Fluoro-5-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














